N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 448208-21-7
VCID: VC0407445
InChI: InChI=1S/C21H21NO5S/c1-4-8-20(24)22(28(25,26)17-9-6-5-7-10-17)16-11-12-19-18(13-16)21(14(2)23)15(3)27-19/h5-7,9-13H,4,8H2,1-3H3
SMILES: CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C21H21NO5S
Molecular Weight: 399.5g/mol

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide

CAS No.: 448208-21-7

Main Products

VCID: VC0407445

Molecular Formula: C21H21NO5S

Molecular Weight: 399.5g/mol

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide - 448208-21-7

CAS No. 448208-21-7
Product Name N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-butyrylbenzenesulfonamide
Molecular Formula C21H21NO5S
Molecular Weight 399.5g/mol
IUPAC Name N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)butanamide
Standard InChI InChI=1S/C21H21NO5S/c1-4-8-20(24)22(28(25,26)17-9-6-5-7-10-17)16-11-12-19-18(13-16)21(14(2)23)15(3)27-19/h5-7,9-13H,4,8H2,1-3H3
Standard InChIKey SHCSUAFBLUFXJT-UHFFFAOYSA-N
SMILES CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=CC=C3
PubChem Compound 7109171
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator